molecular formula C7H2FNO3 B573834 2-Fluorofuro[3,4-b]pyridine-5,7-dione CAS No. 168546-46-1

2-Fluorofuro[3,4-b]pyridine-5,7-dione

Cat. No.: B573834
CAS No.: 168546-46-1
M. Wt: 167.095
InChI Key: LQHSFYRVYMRSBH-UHFFFAOYSA-N
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Description

2-Fluorofuro[3,4-b]pyridine-5,7-dione is a heterocyclic compound that belongs to the class of fused pyridine derivatives. These compounds are of significant interest in medicinal chemistry due to their structural similarity to DNA bases such as adenine and guanine, which contributes to their effectiveness in various biological activities . The presence of a fluorine atom in the structure enhances its chemical stability and biological activity, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluorofuro[3,4-b]pyridine-5,7-dione typically involves the fluorination of furo[3,4-b]pyridine-5,7-dione. One common method includes the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further reactions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as aluminum fluoride and copper fluoride at elevated temperatures (450-500°C) to achieve high yields . These methods are optimized for efficiency and cost-effectiveness in producing the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorofuro[3,4-b]pyridine-5,7-dione undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization Reactions: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride and alkyl halides are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various alkylated derivatives, while oxidation reactions can produce higher oxidation state compounds.

Scientific Research Applications

2-Fluorofuro[3,4-b]pyridine-5,7-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorofuro[3,4-b]pyridine-5,7-dione involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, such as enzymes and receptors, by forming strong hydrogen bonds and electrostatic interactions. This can lead to the inhibition of key enzymes involved in disease pathways, making it a potential therapeutic agent .

Comparison with Similar Compounds

Uniqueness: 2-Fluorofuro[3,4-b]pyridine-5,7-dione is unique due to its fused ring structure and the presence of a fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-fluorofuro[3,4-b]pyridine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2FNO3/c8-4-2-1-3-5(9-4)7(11)12-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHSFYRVYMRSBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=O)OC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 36.7 g (0.2 mol) of 6-chloropyridine-2,3-dicarboxylic anhydride, 17.4 g (0.3 mol) of potassium fluoride and 1 g of 18-crown-6 in 200 ml of propionitrile were stirred for 10 hours while refluxing. After cooling, the reaction mixture was filtered with suction and the residue was washed with methylene chloride. The filtrate was evaporated down under reduced pressure and stirred with a 2:1 methyl tert-butyl ether/pentane mixture, and the product was filtered off with suction and dried. 25.3 g (76% of theory) of the title compound of melting point 106° C. (decomposition) were obtained.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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